Home > Products > Screening Compounds P144743 > Daclatasvir RRRR Isomer
Daclatasvir RRRR Isomer - 1417333-58-4

Daclatasvir RRRR Isomer

Catalog Number: EVT-1487130
CAS Number: 1417333-58-4
Molecular Formula: C₄₀H₅₀N₈O₆
Molecular Weight: 738.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Daclatasvir RRRR Isomer, also known as Daclatasvir RRRR Isomer Enantiomer, is a chemical compound with the molecular formula C40H50N8O6 . It is a variant of Daclatasvir, a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections .

Synthesis Analysis

A novel and green method has been reported for the synthesis of the stereoisomers of daclatasvir, an antiviral agent . This work mainly explains the synthesis and characterization of two stereoisomers (S,S,R,S) and (R,S,R,R) of daclatasvir . The slow addition procedure was designed to get high yields in the presence of green solvents like DMSO, 2-methyl tetrahydrofuran, and isopropyl alcohol .

Molecular Structure Analysis

The molecular structure of Daclatasvir RRRR Isomer is complex, with multiple rings and functional groups . It contains biphenyl, imidazole, and pyrrolidine groups, among others . The structure is symmetrical, which complements the dimeric nature of the NS5A protein, a nonstructural protein encoded by HCV .

Chemical Reactions Analysis

During the optimization campaign of Daclatasvir, it was observed that some members of the chemotype underwent a radical dimerization under the assay conditions . This redirected the effort to focus on palindromic molecules, a species subsequently shown to complement the dimeric nature of the NS5A protein .

Physical And Chemical Properties Analysis

Daclatasvir is an ionizable weak base with Pka values of 5.6 and 4.9 (for two imidazole groups); thus, the aqueous solubility is affected by changes in pH . The solubility of Daclatasvir decreases at higher pH with values of > 700, 11.5, 0.42, and 0.01 mg/mL at pH values of 0.8, 3.5, 4.1, and 7.3, respectively .

Asunaprevir

    Relevance: Asunaprevir is often used in combination therapy with daclatasvir for the treatment of HCV infection. Studies have investigated the clinical significance of biomarkers, such as mac-2 binding protein glycosylation isomer (M2BPGi), in patients receiving this combination therapy [, , , ]. Additionally, research has explored the impact of serum concentrations of both asunaprevir and daclatasvir on liver health during treatment [].

    Relevance: Sofosbuvir is often used in combination with other direct-acting antiviral drugs, including daclatasvir, for HCV treatment. Clinical studies have explored the efficacy and safety of sofosbuvir plus daclatasvir, with or without ribavirin, in treating HCV/HIV-1 co-infected patients []. These studies often evaluate treatment outcomes using biomarkers like M2BPGi [].

Ledipasvir

    Relevance: Similar to the relevance of sofosbuvir, ledipasvir is often combined with sofosbuvir as a treatment regimen for HCV infection. Clinical research has evaluated the effectiveness and safety of this combination therapy in treating HCV/HIV-1 co-infected individuals [].

Ribavirin

    Relevance: Ribavirin has been used in combination with interferon-based therapies and, more recently, with direct-acting antiviral drugs like sofosbuvir and daclatasvir for HCV treatment. Studies have investigated the efficacy and safety profiles of these combination therapies, particularly in challenging patient populations such as those co-infected with HCV/HIV-1 [].

    Compound Description: These compounds are synthetic analogues of daclatasvir, modified with different amino acid substitutions. They are being investigated for their potential as NS5A HCV inhibitors [].

    Relevance: These analogues represent a series of structurally related compounds designed based on the structure of daclatasvir. The modifications aim to explore the structure-activity relationship and potentially identify compounds with improved antiviral activity or pharmacological properties []. The specific "RRRR" isomer of daclatasvir is likely part of this broader research on daclatasvir and its analogues.

Overview

Daclatasvir RRRR Isomer is a potent antiviral compound primarily used in the treatment of Hepatitis C virus infections. This isomer is a derivative of Daclatasvir, which functions as an inhibitor of the Hepatitis C virus NS5A replication complex. The compound has garnered attention due to its high specificity and efficacy against various genotypes of the virus.

Source

Daclatasvir RRRR Isomer is synthesized from biphenyl derivatives and has been extensively studied in pharmaceutical research for its antiviral properties. It is classified under the category of antiviral agents, specifically targeting the Hepatitis C virus.

Classification
  • Chemical Class: Antiviral agent
  • Target: Hepatitis C virus NS5A replication complex
  • CAS Number: 1417333-58-4
Synthesis Analysis

The synthesis of Daclatasvir RRRR Isomer involves several steps that utilize various chemical reactions to achieve the final product.

Methods and Technical Details

  1. Bromination Reaction: The synthesis begins with 4,4-diacetyl biphenyl, which undergoes bromination to form an intermediate compound. This step typically involves the use of bromine in a solvent like dichloromethane.
  2. Substitution Reaction: The brominated intermediate is then subjected to a substitution reaction with L-proline derivatives. This reaction is crucial for introducing specific functional groups that enhance antiviral activity.
  3. Cyclization Reaction: The final step involves cyclization, where the substituted intermediate is converted into Daclatasvir RRRR Isomer through a series of reactions that may include heating and solvent extraction methods.

These methods are designed to optimize yield while minimizing environmental impact by avoiding hazardous reagents whenever possible .

Molecular Structure Analysis

Structure and Data

Daclatasvir RRRR Isomer has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

  • Molecular Formula: C40H50N8O6
  • Molecular Weight: 738.9 g/mol
  • Structural Features: The compound contains a biphenyl core, proline moiety, and an iminothiazolidinone ring system, which are essential for its interaction with the NS5A protein of the Hepatitis C virus .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Daclatasvir RRRR Isomer include:

  1. Friedel-Crafts Reaction: Used in initial steps to introduce bromine onto the biphenyl structure.
  2. Nucleophilic Substitution: Essential for attaching proline derivatives to the brominated intermediate.
  3. Cyclization: This reaction forms the final cyclic structure necessary for biological activity.

These reactions are carefully controlled to ensure high purity and yield of the final product .

Mechanism of Action

Process and Data

Daclatasvir RRRR Isomer exerts its antiviral effects by inhibiting the NS5A protein, which plays a critical role in the replication cycle of the Hepatitis C virus.

  • Inhibition Mechanism: The compound binds to the NS5A replication complex, preventing viral RNA synthesis and assembly.
  • Potency: Studies have shown that this isomer exhibits significant replicon inhibitory potency, with effective concentrations (EC50) reported as low as 600 pM for certain genotypes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Daclatasvir RRRR Isomer possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like acetonitrile but shows limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

These properties are critical for formulation development and therapeutic applications .

Applications

Scientific Uses

Daclatasvir RRRR Isomer is primarily used in:

  1. Antiviral Therapy: As part of combination therapies for treating Hepatitis C infections.
  2. Research Applications: Studied for its mechanism of action against viral replication and potential use against other viral pathogens.
  3. Pharmaceutical Development: Its unique structure makes it a candidate for further modification to enhance efficacy or reduce side effects.

The ongoing research into Daclatasvir RRRR Isomer highlights its significance in both clinical settings and pharmaceutical sciences, making it a valuable asset in combating Hepatitis C virus infections .

Introduction to Daclatasvir RRRR Isomer

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Molecular Formula

The RRRR isomer of daclatasvir is formally identified by the IUPAC name: Dimethyl ((2R,2'R)-((2R,2'R)-2,2'-(5,5'-([1,1'-biphenyl]-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl))dicarbamate [4] [7]. Its molecular formula is C₄₀H₅₀N₈O₆, with a molecular weight of 738.89 g/mol (free base) or 811.80 g/mol for the dihydrochloride salt [1] [7]. The compound's chemical registry numbers include CAS 1417333-58-4 and 2698401-11-3 (dihydrochloride) [4] [7]. Its crystalline form melts between 242–245°C [7].

Table 1: Molecular Properties of Daclatasvir RRRR Isomer

PropertySpecification
IUPAC NameDimethyl ((2R,2'R)-1,1'-((2R,2'R)-2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate
Molecular FormulaC₄₀H₅₀N₈O₆
Molecular Weight738.89 g/mol (free base); 811.80 g/mol (dihydrochloride)
CAS Numbers1417333-58-4 (free base); 2698401-11-3 (dihydrochloride)
AppearanceOff-white crystalline powder [7]
Melting Point242.0–245.0°C [7]

Stereochemical Configuration (RRRR vs. Other Isomers)

Daclatasvir contains four stereogenic centers, generating 16 possible stereoisomers. The RRRR isomer exhibits the (2R,2'R,2''R,2'''R) configuration, contrasting sharply with the therapeutic SSSS (daclatasvir) configuration [4] [9]. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the RRRR isomer adopts a conformationally restricted structure with C₂-symmetry [5]. This configuration critically determines spatial orientation of the imidazole and valine carbamate moieties, disrupting optimal binding to the dimeric NS5A protein. Other characterized diastereomers include RSSR (Impurity 9, CAS 1417333-60-8) and RSSS configurations, each exhibiting distinct three-dimensional topologies and electrostatic potentials [8] [9].

Role as a Chiral Impurity in Daclatasvir Synthesis

During daclatasvir manufacturing, the RRRR isomer arises predominantly through incomplete stereoselective reactions or epimerization events at the valine-pyrrolidine coupling stages [4] [7]. Regulatory guidelines classify it as a specified impurity requiring strict control ≤0.15% in active pharmaceutical ingredients (APIs) [7] [8]. Analytical separation challenges stem from its nearly identical physicochemical properties to daclatasvir (SSSS), necessitating advanced chiral techniques like γ-cyclodextrin-assisted capillary electrophoresis or chiral HPLC [5]. Nuclear Overhauser effect spectroscopy (NOESY) reveals distinct spatial proximity patterns between the RRRR isomer and cyclodextrin cavities, enabling resolution from other stereoisomers [5].

Table 2: Stereoisomers of Daclatasvir and Key Characteristics

IsomerConfigurationCAS NumberDesignationRelative Potency
TherapeuticSSSS1009119-64-5DaclatasvirHigh (pM EC₅₀) [9]
RRRRRRRR1417333-58-4Impurity 7Low [9]
RSSRRSSR1417333-60-8Impurity 9Undetectable [8]
RSSSRSSSNot specifiedDiastereomerModerate [5]

Pharmacological Context

NS5A Protein Inhibition Mechanism in HCV Therapy

The NS5A protein is a multifunctional non-enzymatic viral regulator essential for hepatitis C virus replication. It forms head-to-tail homodimers through its N-terminal domain, creating a basic groove for RNA binding [2] [9]. Daclatasvir (SSSS) binds this dimer with picomolar affinity, inducing conformational distortion that disrupts viral RNA replication and assembly [6] [9]. The drug's symmetrical SSSS configuration precisely aligns its bifunctional pharmacophores with the dimer's symmetry, enabling bivalent interactions at the protein-protein interface [9]. Resistance profiling reveals that mutations at NS5A positions 28, 30, 31, and 93 (GT-1a) or 31 and 93 (GT-1b) significantly reduce binding, confirming direct interaction [6] [9].

Significance of Stereochemistry in Antiviral Potency

Stereochemistry governs antiviral activity at three hierarchical levels:

  • Macromolecular Recognition: The SSSS configuration enables optimal hydrophobic burial and hydrogen bonding with NS5A residues (e.g., Tyr93, Leu31). The RRRR isomer's inverted stereocenters misalign these interactions, reducing binding affinity >1000-fold [5] [9].
  • Dimerization Efficiency: Isothermal titration calorimetry demonstrates SSSS-daclatasvir forms a 1:1 stoichiometric complex with NS5A domain I. The RRRR isomer exhibits weaker, non-cooperative binding unsuitable for disrupting the functional dimer [9] [10].
  • Resistance Profile: Engineered NS5A variants (e.g., Y93H) diminish SSSS-daclatasvir potency by ~1000-fold but abolish RRRR activity entirely. This confirms stereochemistry-dependent adaptation in resistance mechanisms [6] [9].

Table 3: Impact of Stereochemistry on Antiviral Activity

ParameterSSSS (Daclatasvir)RRRR IsomerExperimental Evidence
GT-1b Replicon EC₅₀9–50 pM [9]>1 μM [9]Cell-based replicon assays
Binding Stoichiometry1:1 (high affinity)Variable (low affinity)Isothermal titration calorimetry [10]
Resistance (Y93H mutant)1000-fold reductionComplete lossResistance selection studies [9]
γ-CD Complexation1:1 and 2:1 complexesAltered Kd valuesCapillary electrophoresis/NMR [5]

Molecular dynamics simulations reveal the RRRR isomer's diminished hydrophobic contact surface (∼40% reduction versus SSSS) and suboptimal hydrogen bond distances (>3.5 Å versus 1.8–2.2 Å in SSSS) with NS5A residues [9]. These data underscore that stereochemical precision is non-negotiable for effective NS5A inhibition.

Properties

CAS Number

1417333-58-4

Product Name

Daclatasvir RRRR Isomer

Molecular Formula

C₄₀H₅₀N₈O₆

Molecular Weight

738.88

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.